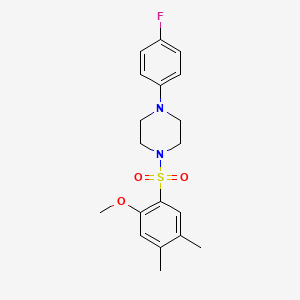![molecular formula C26H36N2O5 B4890180 7-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine](/img/structure/B4890180.png)
7-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a morpholine ring, a benzoxazepine core, and a trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine typically involves multiple steps, including the formation of the benzoxazepine core, the introduction of the morpholine ring, and the attachment of the trimethoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
7-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound is investigated for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicine, 7-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine is explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways and its potential as a drug candidate.
Industry
In industry, the compound may be used in the development of new materials, catalysts, and other industrial applications where its unique properties can be leveraged.
Wirkmechanismus
The mechanism of action of 7-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine can be compared with other benzoxazepine derivatives, such as:
- 7-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-[(2,4-dimethoxyphenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine
- 7-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-[(2,5-dimethoxyphenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
7-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O5/c1-18-13-28(14-19(2)33-18)15-20-6-7-23-21(10-20)16-27(8-9-32-23)17-22-11-25(30-4)26(31-5)12-24(22)29-3/h6-7,10-12,18-19H,8-9,13-17H2,1-5H3/t18-,19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWUTVKHDLCUBG-KDURUIRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC3=C(C=C2)OCCN(C3)CC4=CC(=C(C=C4OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CC3=C(C=C2)OCCN(C3)CC4=CC(=C(C=C4OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-(3-methoxybenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4890097.png)
![N-[1-(4-benzhydrylpiperazin-1-yl)-2-methylpropan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B4890104.png)
![3-CHLORO-N-[4-({[(3-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE](/img/structure/B4890112.png)

![(5Z)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4890134.png)
![N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]acetamide](/img/structure/B4890153.png)



![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(1-piperidinyl)acetamide hydrochloride](/img/structure/B4890191.png)
![2-[benzenesulfonyl(methyl)amino]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B4890192.png)
![N~2~-(3-methoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4890198.png)

![methyl N-{4,6-bis[(2-hydroxyphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B4890205.png)
